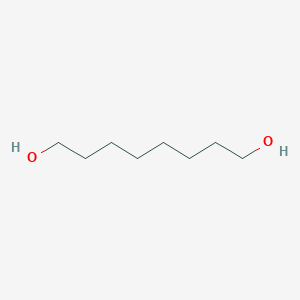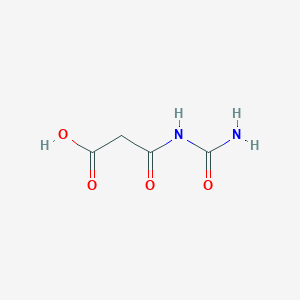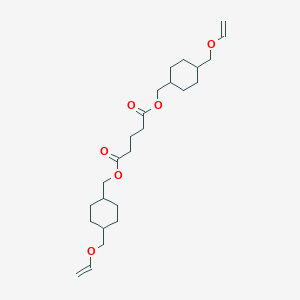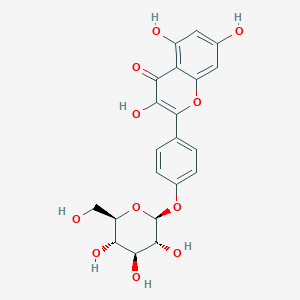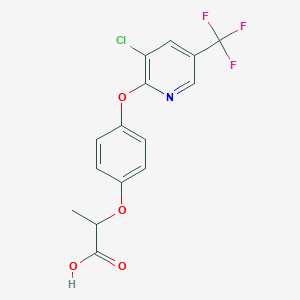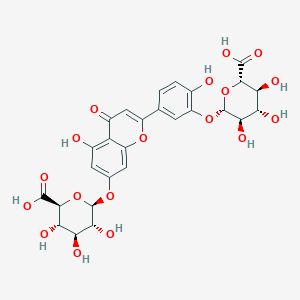
Luteolin 7,3'-di-O-glucuronide
Descripción general
Descripción
Luteolin 7,3’-di-O-glucuronide is a flavonoid compound belonging to the luteolin family. It is a glycoside derivative of luteolin, a naturally occurring flavonoid found in various plants. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. It is commonly extracted from plants such as Ixeris sonchifolia and Marchantia polymorpha .
Mecanismo De Acción
Target of Action
Luteolin 7,3’-di-O-glucuronide, a flavonoid compound of the luteolin family , primarily targets the STAT3 pathway . This pathway plays a crucial role in cellular processes such as cell growth and apoptosis. It also targets receptor-interacting serine/threonine-protein kinase 1 (RIP1), RIP3, and mixed lineage kinase domain-like protein (MLKL) , which are involved in necroptosis, a regulated type of cell death .
Mode of Action
Luteolin 7,3’-di-O-glucuronide interacts with its targets by inhibiting their activity. It inhibits the STAT3 pathway, leading to the transcriptional repression of a number of inflammatory cytokines and their receptors . It also inhibits the generation of reactive oxygen species (ROS) . Furthermore, it inhibits calcium overload, thereby improving mitochondrial function .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting the STAT3 pathway, it reduces oxidative stress and inflammatory mechanisms . It also inhibits the production of oxysterols and other hydroxylated fatty acids, which are recognized as important players in atherogenesis and cardiocirculatory system diseases .
Pharmacokinetics
It is known that flavonoids like luteolin 7,3’-di-o-glucuronide are metabolized in the liver and conjugated by phase ii metabolism enzymes .
Result of Action
The action of Luteolin 7,3’-di-O-glucuronide results in several molecular and cellular effects. It has antioxidant and anti-inflammatory effects , and it has been shown to have a protective effect on neuron models . It also inhibits necroptosis, a type of cell death .
Análisis Bioquímico
Biochemical Properties
Luteolin 7,3’-di-O-glucuronide has been shown to interact with various biomolecules. It is known to inhibit the STAT3 pathway , which plays a crucial role in cellular functions such as cell growth and apoptosis. It also exhibits antioxidant properties by inhibiting ROS generation .
Cellular Effects
Luteolin 7,3’-di-O-glucuronide has been found to have significant effects on various types of cells. It can inhibit the increase in expressions of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) in oxygen glucose deprivation (OGD) induced rat primary cortical neuronal injury . It also improves the decrease in neuronal viability and increase in neuronal death .
Molecular Mechanism
The molecular mechanism of Luteolin 7,3’-di-O-glucuronide involves binding interactions with biomolecules and changes in gene expression. It has been found to bind to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 . It also inhibits the aggregation of MLKL to the nucleus .
Dosage Effects in Animal Models
In animal models, Luteolin 7,3’-di-O-glucuronide has been shown to protect against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model
Metabolic Pathways
Luteolin 7,3’-di-O-glucuronide is involved in various metabolic pathways. It is metabolized by the enzyme Luteolin 7-O-glucuronosyltransferase, which uses UDP-glucuronate and luteolin to produce UDP and Luteolin 7,3’-di-O-glucuronide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Luteolin 7,3’-di-O-glucuronide typically involves the glycosylation of luteolin. One common method includes the use of UDP-glucuronate and luteolin in the presence of luteolin 7-O-glucuronosyltransferase enzyme. This reaction produces Luteolin 7,3’-di-O-glucuronide along with UDP as a byproduct .
Industrial Production Methods: Industrial production of Luteolin 7,3’-di-O-glucuronide involves the extraction of luteolin from plant sources followed by enzymatic glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled reaction conditions are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Luteolin 7,3’-di-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Luteolin 7,3’-di-O-glucuronide, each with distinct biological properties .
Aplicaciones Científicas De Investigación
Luteolin 7,3’-di-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell viability and apoptosis.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties. .
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties
Comparación Con Compuestos Similares
Luteolin 7,3’-di-O-glucuronide is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Luteolin 7-O-glucuronide: A mono-glucuronide derivative with similar but less potent biological activities.
Apigenin 7-O-glucuronide: Another flavonoid glycoside with anti-inflammatory and antioxidant properties, but with different molecular targets.
Luteolin 7-O-glucuronide methyl ester: A methylated derivative with distinct pharmacokinetic properties .
Luteolin 7,3’-di-O-glucuronide stands out due to its dual glucuronidation, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANBGHBBMSMQC-MWBUVXCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


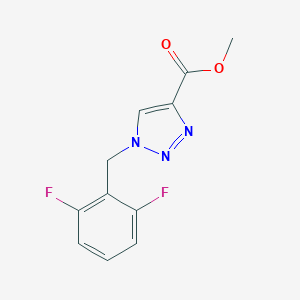
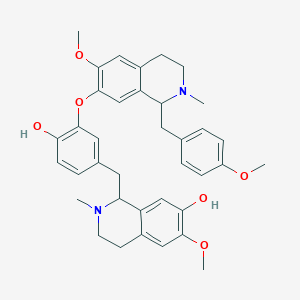
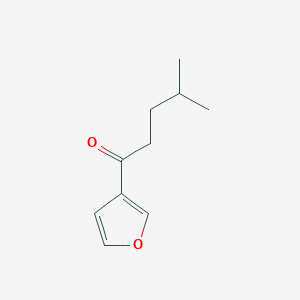
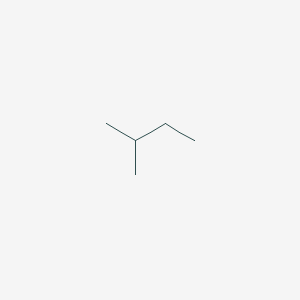
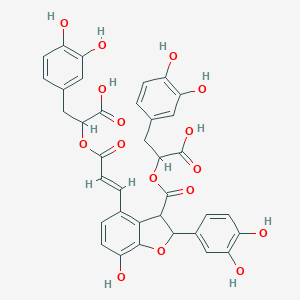
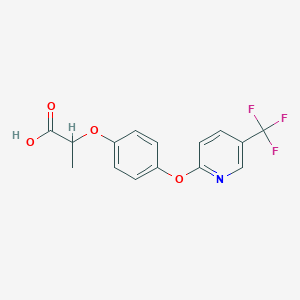
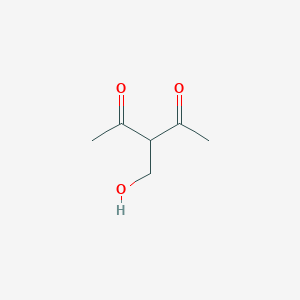
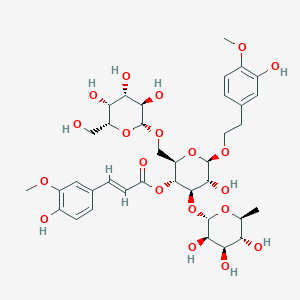
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
